molecular formula C23H20ClN3O2 B11397878 N-({1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide

N-({1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide

Cat. No.: B11397878
M. Wt: 405.9 g/mol
InChI Key: ANPIWXWCIOYJAF-UHFFFAOYSA-N
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Description

N-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE typically involves the reaction of 4-chlorophenoxyethylamine with 1H-1,3-benzodiazole-2-carbaldehyde, followed by the introduction of a benzamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures, ranging from room temperature to reflux conditions, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenoxy)ethyl]benzamide
  • N-[2-(2-chlorophenoxy)ethyl]benzamide
  • N-[2-(4-chlorophenoxy)ethyl]-4-(dipropylsulfamoyl)benzamide

Uniqueness

N-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20ClN3O2

Molecular Weight

405.9 g/mol

IUPAC Name

N-[[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C23H20ClN3O2/c24-18-10-12-19(13-11-18)29-15-14-27-21-9-5-4-8-20(21)26-22(27)16-25-23(28)17-6-2-1-3-7-17/h1-13H,14-16H2,(H,25,28)

InChI Key

ANPIWXWCIOYJAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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